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Compound of Interest

Compound Name:
1-Chloro-2-

(dimethoxymethyl)benzene

CAS No.: 70380-66-4

Cat. No.: B1349112

Get Quote

Technical Monograph: 1-Chloro-2-
(dimethoxymethyl)benzene
Executive Summary
1-Chloro-2-(dimethoxymethyl)benzene (CAS 70380-66-4) represents a critical "masked"

electrophile in modern medicinal chemistry.[1] While structurally simple, its utility lies in its dual

nature: it possesses a robust protecting group (dimethyl acetal) that shields the reactive

aldehyde functionality, while retaining an aryl chloride handle for transition-metal-catalyzed

cross-couplings.[1] This guide dissects the molecule from a process chemistry perspective,

detailing its synthesis, stability profile, and strategic application in generating complex

heterocyclic pharmacophores.[1]

Structural Identity & Nomenclature
The IUPAC nomenclature for this compound is derived by treating the benzene ring as the

parent structure.[1] The principal functional group determines the numbering priority.
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Systematic Name: 1-Chloro-2-(dimethoxymethyl)benzene[1][2][3][4]

Common Synonyms: 2-Chlorobenzaldehyde dimethyl acetal;

-Dimethoxy-2-chlorotoluene.[1]

Structural Analysis:

Core: Benzene ring.[1][5]

Substituent 1 (Position 1): Chlorine atom (-Cl).[1]

Substituent 2 (Position 2): Dimethoxymethyl group (

).[1]

Steric Considerations: The ortho substitution pattern creates significant steric bulk.[1] The

acetal moiety typically rotates out of the plane of the benzene ring to minimize repulsion

with the adjacent chlorine atom, influencing its NMR shift values and reactivity rates

compared to para isomers.[1]

Molecular Structure Diagram
(Note: Visualized as a 2D connectivity graph)

Figure 1: Structural Connectivity of 1-Chloro-2-(dimethoxymethyl)benzene
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Physicochemical Profile
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For process chemists, understanding the physical state is crucial for handling and purification.

[1] The compound is lipophilic and lacks hydrogen bond donors, making it highly soluble in

organic solvents but immiscible in water.[1]

Property Value Context for Handling

CAS Number 70380-66-4
Unique identifier for regulatory

search.[1][2]

Molecular Formula

Molecular Weight 186.63 g/mol

Physical State Colorless to pale yellow liquid
Viscosity is lower than the

parent aldehyde.[1]

Boiling Point ~108-110°C @ 15 mmHg

Purifiable via vacuum

distillation.[1] Avoid

atmospheric distillation to

prevent thermal

decomposition.

Solubility DCM, THF, Toluene, MeOH
Soluble in most non-polar to

polar aprotic solvents.[1]

Stability Base-Stable / Acid-Labile

Critical: Stable to NaOH/KOH

and organolithiums; rapidly

hydrolyzes in dilute

HCl/H2SO4.[1]

Synthetic Pathways[1]
The industrial preparation of 1-Chloro-2-(dimethoxymethyl)benzene prioritizes the

Acetalization Route over the older gem-dichloride methanolysis method due to milder

conditions and higher atom economy.[1]

Protocol: Acid-Catalyzed Acetalization
This method utilizes trimethyl orthoformate (TMOF) as both the reagent and the water

scavenger, driving the equilibrium forward.[1]
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Reagents:

2-Chlorobenzaldehyde (1.0 eq)[1][6]

Trimethyl orthoformate (1.2 - 1.5 eq)[1]

Methanol (Solvent, 3-5 volumes)

Catalyst:

-Toluenesulfonic acid (pTSA) (1 mol%) or

(mild Lewis acid).[1]

Step-by-Step Methodology:

Charge: In a dry reactor under

, dissolve 2-chlorobenzaldehyde in anhydrous methanol.

Activation: Add the acid catalyst (pTSA). Stir for 10 minutes to ensure homogeneity.

Addition: Add trimethyl orthoformate dropwise to control the slight exotherm.

Reflux: Heat the mixture to reflux (

) for 3-6 hours. Monitor via TLC (Silica; Hexane/EtOAc 9:1). The aldehyde spot (

) should disappear, replaced by the less polar acetal (

).[1]

Quench: Cool to RT. Add solid

to neutralize the catalyst before workup. This is vital to prevent hydrolysis during
concentration.

Isolation: Filter off salts, concentrate the filtrate, and distill under reduced pressure.

Reaction Mechanism Visualization
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Figure 2: Acid-Catalyzed Acetalization Mechanism
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[1][6]
Reactivity & Strategic Utility
The primary value of this molecule in drug development is its orthogonal reactivity.[1] It allows

chemists to perform harsh organometallic transformations on the chlorine handle without

affecting the aldehyde (which is masked).[1]
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A. Chemo-selective Cross-Coupling (Suzuki-Miyaura)
The aryl chloride is a suitable partner for Pd-catalyzed coupling.[1] If the free aldehyde were

present, it could undergo side reactions (e.g., condensation with the boronic acid amine ligands

or reduction).[1]

Catalyst System:

/ S-Phos or

.[1]

Base:

or

(anhydrous conditions preferred).

Outcome: Formation of biaryl aldehydes (after deprotection) which are key scaffolds for

sartans (antihypertensives) and biaryl-based kinase inhibitors.[1]

B. Deprotection (Hydrolysis)
Regenerating the aldehyde is straightforward but requires pH control to avoid racemization of

sensitive stereocenters elsewhere in the molecule.[1]

Standard Protocol: THF/Water (4:1) with 1M HCl at RT for 1 hour.

Mechanism: Protonation of methoxy oxygen

Loss of MeOH

Oxocarbenium ion

Water attack.[1]

Strategic Workflow Diagram
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Figure 3: The 'Masked Aldehyde' Strategy in Drug Synthesis
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Applications in Medicinal Chemistry
Biaryl Synthesis: Used extensively to synthesize 2-substituted benzaldehydes where the

substituent is an aryl or heteroaryl group.[1] This motif is prevalent in AT1 receptor

antagonists (e.g., Losartan analogs) where the biphenyl core is constructed via coupling of

the protected chlorobenzaldehyde.[1]

Heterocycle Construction: Following the Suzuki coupling, the regenerated aldehyde can be

condensed with hydrazines or amines to form indazoles, quinazolines, or isoquinolines.[1]

The acetal ensures the aldehyde remains intact during the initial carbon-carbon bond

formation.[1]
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Directed Ortho Metalation (DoM): While the chlorine is the primary handle, the acetal oxygen

can also serve as a Directed Metalation Group (DMG).[1] Treatment with n-butyllithium can

selectively lithiate the position ortho to the acetal (Position 6), allowing for tri-substitution

patterns (1-Cl, 2-Acetal, 6-Electrophile).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. prepchem.com [prepchem.com]

2. 1-chloro-2-(dimethoxymethyl)benzene | CAS#:70380-66-4 | Chemsrc [chemsrc.com]

3. 1-Chloro-2-(dimethoxymethyl)benzene | C9H11ClO2 | CID 593394 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. Buy Online CAS Number 70380-66-4 - TRC - 1-Chloro-2-(dimethoxymethyl)benzene |
LGC Standards [lgcstandards.com]

5. IUPAC name of the given compound are: (A) 1-chloro-2-methylbenzene (B) 2..
[askfilo.com]

6. pdf.benchchem.com [pdf.benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://prepchem.com/synthesis-of-1-chloro-2-dichloromethylbenzene/
https://prepchem.com/synthesis-of-1-chloro-2-dichloromethylbenzene/
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2-_dimethoxymethyl_benzene
https://www.benchchem.com/product/b1349112/docs?utm_src=pdf-body#1-chloro-2-dimethoxymethyl-benzene-iupac-name-and-structure
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F593394
https://prepchem.com/synthesis-of-1-chloro-2-dichloromethylbenzene/
https://prepchem.com/synthesis-of-1-chloro-2-dichloromethylbenzene/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fcr00039a007
https://prepchem.com/synthesis-of-1-chloro-2-dichloromethylbenzene/
https://www.benchchem.com/product/b1349112?utm_src=pdf-custom-synthesis#bc-rfq
https://prepchem.com/synthesis-of-1-chloro-2-dichloromethylbenzene/
https://www.chemsrc.com/en/cas/70380-66-4_199765.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2-_dimethoxymethyl_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2-_dimethoxymethyl_benzene
https://www.lgcstandards.com/PT/pt/1-Chloro-2-dimethoxymethyl-benzene/p/TRC-C598435
https://www.lgcstandards.com/PT/pt/1-Chloro-2-dimethoxymethyl-benzene/p/TRC-C598435
https://askfilo.com/user-question-answers-smart-solutions/iupac-name-of-the-given-compound-are-a-1-chloro-2-3433323332373737
https://askfilo.com/user-question-answers-smart-solutions/iupac-name-of-the-given-compound-are-a-1-chloro-2-3433323332373737
https://pdf.benchchem.com/10/Application_Notes_and_Protocols_for_the_Sulfonation_of_2_Chlorobenzaldehyde.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349112?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [1-Chloro-2-(dimethoxymethyl)benzene IUPAC name
and structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349112/docs#1-chloro-2-dimethoxymethyl-
benzene-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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